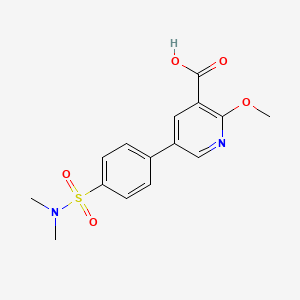![molecular formula C18H18N2O3 B6394983 2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% CAS No. 1261951-47-6](/img/structure/B6394983.png)
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid (2-PPCA) is a novel compound discovered in 2021 by scientists at the University of California, Berkeley. It is a small molecule that acts as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine, a neurotransmitter involved in memory, learning, and other cognitive functions. 2-PPCA has shown promise as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
科学研究应用
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been studied extensively in scientific research and has been found to have a number of potential applications. It has been used to study the effects of acetylcholine on the brain, as well as its role in memory formation and other cognitive functions. It has also been used to study the effects of AChE inhibition on the progression of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
作用机制
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is an AChE inhibitor, which means that it binds to the active site of the enzyme and blocks its activity. This prevents the breakdown of acetylcholine, resulting in an increase in the amount of acetylcholine available for transmission between neurons. This can lead to improved cognitive performance and a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to increase the amount of acetylcholine available for transmission between neurons, which can lead to improved cognitive performance and a reduction in the symptoms of neurological disorders. It has also been found to reduce inflammation, promote nerve cell growth and repair, and protect against oxidative damage.
实验室实验的优点和局限性
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is highly efficient and yields a product with a purity of 95%. It is also relatively stable and can be stored at room temperature for extended periods of time. The main limitation is that it is not currently approved for use in humans, so it cannot be used in clinical trials.
未来方向
The potential applications of 2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% are still being explored. Future research may focus on the development of more efficient synthesis methods and the evaluation of its safety and efficacy in humans. Additionally, research may be conducted to further understand its effects on the brain and its potential for use in the treatment of neurological disorders. Finally, research may be conducted to explore its potential for use in other areas such as cancer therapy and drug delivery.
合成方法
2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is synthesized by a three-step process. First, a piperidine-1-carbonyl chloride is reacted with a phenylnicotinic acid in an acid-catalyzed reaction to form a piperidine-1-carbonyl phenylnicotinic acid. Then, this intermediate is reacted with sodium hydroxide to form 2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%. This reaction is highly efficient and yields a product with a purity of 95%.
属性
IUPAC Name |
2-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-11-2-1-3-12-20)14-8-6-13(7-9-14)16-15(18(22)23)5-4-10-19-16/h4-10H,1-3,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWXIUZLEPREBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688448 |
Source


|
| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-47-6 |
Source


|
| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

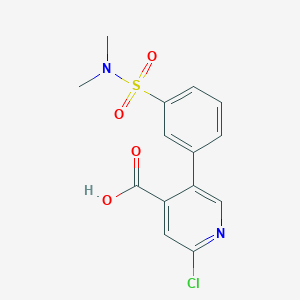

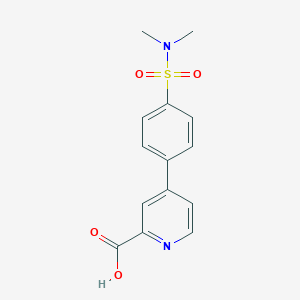

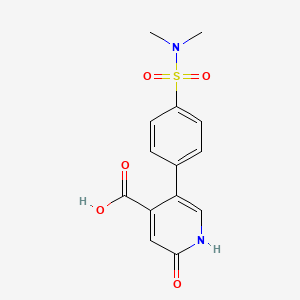
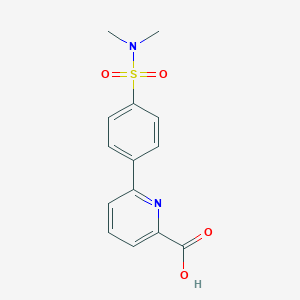
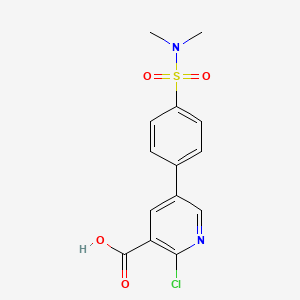
![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
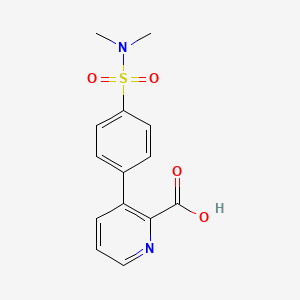
![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)

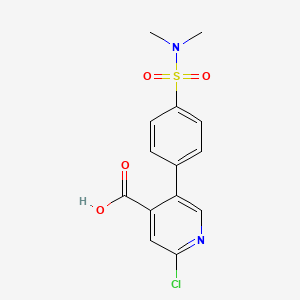
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
